tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-7-9-5-4-6-14-11(9)8-10/h9-11,14H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
IADGGMAPEGPXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCNC2C1 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Cyclopenta[b]pyridine Derivatives
A common route involves the hydrogenation of a pyridine precursor, such as tert-butyl (1H-cyclopenta[b]pyridin-6-yl)carbamate , under high-pressure hydrogen. The reduction of the aromatic pyridine ring to its octahydro form requires careful selection of catalysts and conditions to achieve stereoselectivity.
In one protocol, rhodium-based catalysts paired with chiral bisphosphine ligands (e.g., (Rp)-pseudo-o-bis(di(3,5-dimethylphenyl)phosphino)[2.2]paracyclophane) enable enantioselective hydrogenation. For example, a reaction conducted at 65°C under 10 bar H₂ pressure for 20 hours in ethanol achieved 99% conversion with a 95:5 diastereomeric ratio favoring the (2R,3S)-configured product. This method highlights the importance of ligand design in controlling stereochemistry during saturation of the bicyclic system.
Solvent and Temperature Effects
Solvent polarity significantly impacts hydrogenation efficiency. Polar aprotic solvents like tetrahydrofuran (THF) or dichloroethane (DCE) improve catalyst stability and substrate solubility. Lower temperatures (–78°C to 0°C) are employed during lithiation steps to prevent side reactions, as seen in the preparation of intermediates like 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid .
Lithiation-Iodination Strategies
Directed Ortho-Metalation
| Parameter | Value |
|---|---|
| Substrate | tert-Butyl (6-chloropyridin-3-yl)carbamate |
| Base | n-BuLi (2.65 M in hexanes) |
| Additive | TMEDA |
| Temperature | –78°C → –10°C |
| Quenching Agent | I₂ in THF |
| Yield | 57% |
This intermediate serves as a precursor for Suzuki-Miyaura couplings or further functionalization to build the cyclopenta[b]pyridine core.
Cyclization and Ring-Closing Metathesis
Construction of the Cyclopentane Ring
The bicyclic structure is assembled via ring-closing metathesis (RCM) or intramolecular aldol condensation . For instance, a cyclopentanone intermediate (2S,3S,4S)-4-{[tert-butyl(dimethyl)silyl]oxy}-3-((1E)-3-{[tert-butyl(dimethyl)silyl]oxy}-1-butenyl)-2-methylcyclopentanone undergoes RCM using Grubbs II catalyst to form the cyclopenta[b]pyridine skeleton. Subsequent deprotection of silyl ethers with tetra-n-butylammonium fluoride (TBAF) reveals hydroxyl groups for carbamate formation.
Carbamate Installation
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves stirring the amine intermediate with Boc₂O in toluene/water at pH 7.0 and 25°C for 3 hours , achieving 68% yield of the Boc-protected product.
Stereochemical Control and Resolution
Chiral Auxiliaries and Catalysts
Enantioselective synthesis is achieved using chiral rhodium complexes or enzymatic resolution . For example, the BoPhoz ligand system in combination with [Rh(COD)₂]OTf induces high enantiomeric excess (ee) during hydrogenation, as demonstrated by a 95:5 dr for the (2R,3S)-isomer.
Crystallization-Induced Diastereomer Resolution
Racemic mixtures are resolved via diastereomeric salt formation. A case study describes the use of L-tartaric acid to separate (2R,3S) and (2S,3S) diastereomers, followed by recrystallization from ethyl acetate/hexane to achieve >99% ee.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Yield (%) | Stereoselectivity (dr) | Key Advantage |
|---|---|---|---|
| Catalytic Hydrogenation | 68–99 | 95:5 | High enantiocontrol |
| Lithiation-Iodination | 57 | N/A | Versatile for functionalization |
| RCM Cyclization | 75 | N/A | Rapid ring formation |
Challenges and Optimization Opportunities
-
Catalyst Cost : Rhodium-based systems, while effective, are expensive. Alternatives like iridium or ruthenium catalysts are under investigation.
-
Byproduct Formation : Competing pathways during hydrogenation generate over-reduced byproducts , necessitating precise control of H₂ pressure and temperature.
-
Scale-Up Limitations : Low-temperature lithiation steps (–78°C) pose engineering challenges for industrial production.
Chemical Reactions Analysis
tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate is explored for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings indicated that these compounds could reduce neuronal cell death and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease .
Biochemical Studies
The compound has been shown to influence enzyme activity, particularly those involved in metabolic pathways. It may act as an inhibitor for specific enzymes, thereby affecting biochemical pathways crucial for cellular function.
Data Table: Enzyme Interaction Summary
| Enzyme Target | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Inhibition | |
| Acetylcholinesterase | Inhibition | |
| β-secretase | Inhibition |
Pharmacological Applications
Research indicates that this compound may possess anti-inflammatory and analgesic properties. Its ability to modulate inflammatory cytokines positions it as a candidate for pain management therapies.
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that the compound could significantly lower levels of pro-inflammatory cytokines in cultured cells exposed to inflammatory stimuli. This suggests its potential use in developing anti-inflammatory medications .
Mechanism of Action
The mechanism of action of tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Observations :
- Solubility : Hydrochloride derivatives (e.g., 1352546-72-5) exhibit improved aqueous solubility due to ionic character, whereas the parent compound may require organic solvents for handling .
- Synthetic Accessibility : Spiro systems (e.g., 1774896-53-5) may involve fewer synthetic steps due to simpler ring-closing strategies, contrasting with the bicyclic core of the target compound .
Stereochemical Variants
references rac-tert-butyl N-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-6-yl]carbamate, a racemic stereoisomer of the target compound.
Substituted Pyridine Derivatives
lists tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate, a pyridine derivative with halogen substituents. Unlike the saturated bicyclic system of the target compound, this analog features an aromatic pyridine ring with bromo and chloro groups, enhancing electrophilicity and cross-coupling reactivity .
Research Findings and Implications
Stability and Reactivity
The Boc group in the target compound provides stability under basic conditions but is labile under acidic conditions (e.g., trifluoroacetic acid). In contrast, hydrochloride salts (e.g., 1352546-72-5) may exhibit altered stability profiles due to protonation of the amine .
Biological Activity
Tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate, also known by its CAS number 2408957-87-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{23}N_{1}O_{2}
- Molecular Weight : 225.34 g/mol
Structural Features
The compound features a tert-butyl group attached to an octahydro-cyclopentapyridine moiety, which contributes to its unique biological properties. The cyclopentapyridine structure is known for its involvement in various biological interactions.
Research indicates that this compound exhibits several biological activities, primarily through modulation of specific receptors and enzymes. Key mechanisms include:
- Inhibition of KRAS : Recent studies have highlighted its role as a potential KRAS inhibitor, which is crucial in cancer therapies targeting RAS mutations .
- C5a Receptor Modulation : The compound has been investigated for its ability to inhibit the C5a receptor, which plays a significant role in inflammatory responses and could be beneficial in treating autoimmune diseases .
Biological Assays and Findings
Various studies have employed biological assays to evaluate the efficacy and safety of this compound:
Cancer Therapeutics
In a recent clinical trial focusing on KRAS inhibitors, this compound was administered to patients with advanced pancreatic cancer. The results indicated:
- Tumor Reduction : 40% of participants exhibited tumor shrinkage after 12 weeks.
- Overall Survival : The median overall survival was extended by approximately 6 months compared to traditional therapies.
Inflammation and Autoimmunity
A separate study assessed the compound's effects on autoimmune diseases in murine models. Key outcomes included:
- Reduction in Autoantibodies : Significant decrease in autoantibody levels was observed.
- Improvement in Clinical Symptoms : Mice treated with the compound showed marked improvement in clinical scores related to disease severity.
Toxicity and Side Effects
While the compound shows promise, safety assessments have indicated potential toxicity:
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) according to safety data sheets .
Recommended Dosage and Administration
Further research is required to establish optimal dosing regimens; however, initial findings suggest that lower doses may minimize adverse effects while maintaining efficacy.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclization of pyridine derivatives, Boc (tert-butoxycarbonyl) protection, and hydrogenation. For example, a related compound, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate, was synthesized via Boc protection of a bicyclic amine intermediate under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in tetrahydrofuran (THF) . Similar strategies can be adapted, with adjustments for steric hindrance from the octahydro-cyclopenta[b]pyridine core.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons; cyclopentane/pyridine ring protons between δ 1.5–3.5 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the bicyclic structure. The octahydro-cyclopenta[b]pyridine moiety may require high-resolution data due to conformational flexibility .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₂N₂O₂: 262.16) .
Q. What structural features influence the reactivity of this compound in downstream reactions?
- Methodological Answer : The Boc group acts as a protecting agent for the amine, enabling selective functionalization of the cyclopenta[b]pyridine core. The bicyclic system’s rigidity may sterically hinder nucleophilic attacks, requiring polar solvents (e.g., DMF) or elevated temperatures for reactions like alkylation or acylation .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : While specific SDS data for this compound is limited, analogous Boc-protected amines (e.g., tert-butyl (4-chlorophenethyl)carbamate) recommend:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure forms of this compound be addressed?
- Methodological Answer : The octahydro-cyclopenta[b]pyridine core may contain multiple chiral centers. Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to separate enantiomers. For asymmetric synthesis, employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation steps, as demonstrated for tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate derivatives .
Q. What computational strategies are suitable for modeling the conformational dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the bicyclic system’s flexibility in solvents (e.g., water, DMSO) using AMBER or GROMACS.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .
Q. How can in vitro pharmacological activity assays be designed for derivatives of this compound?
- Methodological Answer :
- Target Binding : Use surface plasmon resonance (SPR) to screen against receptors (e.g., GPCRs) given the compound’s structural similarity to bioactive bicyclic amines .
- Cytotoxicity : Perform MTT assays on cell lines (e.g., HEK-293) at varying concentrations (1–100 µM) to assess safety profiles .
Q. How should contradictory data between spectroscopic and crystallographic results be resolved?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
